molecular formula C12H8N2O4S2 B044180 Bis(2-nitrophenyl) disulfide CAS No. 1155-00-6

Bis(2-nitrophenyl) disulfide

Cat. No. B044180
CAS RN: 1155-00-6
M. Wt: 308.3 g/mol
InChI Key: NXCKJENHTITELM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(2-nitrophenyl) disulfide involves chemical processes that ensure the formation of the disulfide bridge between two nitrophenyl groups. Though specific synthesis routes can vary, common methods include the oxidative coupling of nitrothiophenol compounds. The synthesis process is critical for ensuring the purity and stability of bis(2-nitrophenyl) disulfide, which in turn affects its reactivity and applications.

Molecular Structure Analysis

The molecular structure of bis(2-nitrophenyl) disulfide has been elucidated through various analytical techniques, including X-ray diffraction. The compound crystallizes in a monoclinic system with significant double-bond character between sulfur atoms and between sulfur and carbon, indicating a stable disulfide linkage. The nitro groups are nearly coplanar with their respective phenyl rings, contributing to the molecule's overall electronic structure and reactivity (Ricci & Bernal, 1970).

Scientific Research Applications

  • Sensor for Zinc Ions : Bis(2-nitrophenyl) disulfide is used in PVC-based sensors for detecting zinc ions, effective over a wide concentration range and with a lifespan of over three months without potential divergence (Gholivand & Mozaffari, 2003).

  • Stabilization of S-Nitrosothiols : It plays a role in the bis-ligation of S-nitrosothiols, converting unstable primary S-nitrosothiols to stable disulfide-iminophosphorane products in high yields under mild conditions (Zhang, Wang & Xian, 2009).

  • Determining Sulfhydryl Groups in Biological Materials : This compound is valuable for identifying sulfhydryl groups in biological materials and can split disulfide bonds in blood through reduced heme (Ellman, 1959).

  • Coordination Chemistry : Bis(benzimidazole) disulfide, a related compound, forms a twisted eleven-membered chelate ring in coordination compounds with various metals and undergoes oxidative disulfide cleavage when coordinated to nickel(II) (Esparza-Ruiz et al., 2010).

  • Crystal Structure Analysis : The crystal structure of bis-(o-nitrophenyl) disulphide, a similar compound, reveals double-bond character and nonbonded interactions, contributing to the understanding of molecular stabilization (Ricci & Bernal, 1970).

  • Conformational Studies : In benzene solution, bis(m-nitrophenyl) disulfide exhibits a preferred rigid conformation, an insight into molecular dynamics and interactions (Pappalardo & Ronsisvalle, 1971).

  • Photolysis Studies : Photolysis of certain nitrosoimines with bis(2-nitrophenyl) disulfide leads to the production of specific disulfides, contributing to the understanding of photolytic reactions (Akiba et al., 1972).

  • Growth on Lead Surfaces : Bis(4-nitrophenyl) disulfide crystal whiskers show a preference for growing on lead surfaces rather than on silicon, indium, or silver, an aspect significant in crystal growth and surface interaction studies (McCluskey, Grover & Zhuravlev, 2002).

  • Synthesis of Benzothiazole Derivatives : This compound is used in a solid-phase combinatorial synthesis method for producing benzothiazole and benzothiazepine derivatives (Lee, Lam & Lee, 2001).

  • Electron Transfer Studies : The nonbonded sulfur-oxygen interaction in related compounds significantly affects electron-transfer processes and mechanisms in nitro-substituted arenesulfenyl chlorides (Ji, Goddard & Houmam, 2004).

properties

IUPAC Name

1-nitro-2-[(2-nitrophenyl)disulfanyl]benzene
Source PubChem
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InChI

InChI=1S/C12H8N2O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCKJENHTITELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061572
Record name Disulfide, bis(2-nitrophenyl)
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Molecular Weight

308.3 g/mol
Source PubChem
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Product Name

Bis(2-nitrophenyl) disulfide

CAS RN

1155-00-6
Record name Bis(2-nitrophenyl) disulfide
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Record name Bis(2-nitrophenyl) disulfide
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Record name Bis(2-nitrophenyl) disulfide
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Record name Disulfide, bis(2-nitrophenyl)
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Record name Bis(2-nitrophenyl) disulphide
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Synthesis routes and methods I

Procedure details

2500 parts of molten 1-chloro-2-nitrobenzene are charged to a stirred reactor and 150 parts of castor oil ethoxylate (about 15 moles of ethylene oxide per 1 mole of ricinoleic acid) and 1300 parts of water are added. The batch is heated to 60° C. and emulsified by efficient stirring. The freshly prepared sodium disulfide solution is then introduced beneath the surface of the emulsion. A total amount of 2520 parts of disulfide solution is added, the rate of addition being initially about 300 parts per hour and, towards the end of the reaction, about 100 parts per hour. The ensuing reaction is slightly exothermic and by cooling the temperature is kept in a range of 60° to 65° C.. Aggregates of 2,2'-dinitrodiphenyl disulfide and 1-chloro-2-nitrobenzene formed during the reaction are comminuted with e.g. a dismembrator. Chloronitrobenzene and resultant disulfide are continuously dispersed in the reaction medium by vigorously stirring the reaction mixture. After the total amount of disulfide solution is present in the reaction vessel, stirring is continued until the reaction mass consists of individual yellow crystals and of colourless to tea-coloured mother liquor. The batch is then cooled to 40° C., and the product is isolated by filtration and washed with cold water until the washings are colourless, affording 2897 parts of 80% 2,2'-dinitrodiphenyl disulfide, corresponding to a yield of 95% of theory. Melting point: 182°-184° C. (lit.: 196° C.).
Quantity
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castor oil
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15 mol
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Synthesis routes and methods II

Procedure details

1300 parts of water containing 150 parts of castor oil ethoxylate and 250 parts of 1-chloro-2-nitrobenzene are charged to a reactor and heated to 60° C. with thorough mixing. Simultaneous addition is then made of 2268 parts of disulfide solution (preparation as described in Example 1) and 2250 parts of 1-chloro-2-nitrobenzene in separate streams. The rate of addition is 400 parts per hour. When the total amount of chloronitrobenzene has been added, the remaining amount of disulfide is added at a rate of 100 parts per hour. The reaction is slightly exothermic and the temperature is kept in the range from 60°-65° C. by cooling. During the reaction, both the continuously added chloronitrobenzene and the resultant disulfide are continuously dispersed in the reaction mixture. This is done by constant and intensive mixing. Agglomerates are comminuted with a dismembrator. After the total amount of disulfide has been added as well, stirring is continued until the reaction mass consists of individual yellow crystals and of a colourless to tea-coloured mother liquor. The batch is then cooled to 40° C. and filtered. The product is washed with cold water until the washings are colourless, affording 2,2'-dinitrodiphenyl disulfide which contains about 5% of by-products. The yield is 95%.
[Compound]
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disulfide
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castor oil
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(2-nitrophenyl) disulfide
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Citations

For This Compound
101
Citations
MB Gholivand, Y Mozaffari - Talanta, 2003 - Elsevier
A PVC membrane electrode based on bis(2-nitrophenyl)disulfide carrier exhibits a very good response for Zn 2+ in a wide concentration range (from 2.9×10 −7 to 3.2×10 −2 mol l −1 ) …
Number of citations: 46 www.sciencedirect.com
FA Davis, RP Johnston - The Journal of Organic Chemistry, 1972 - ACS Publications
13a, X= CH:;; Y= H b, X= Y= C1 isolated. The solid is presumably the hydrosulfate of the amine, since the infrared of both samples showed strong absorption at 1100 cm-16 and …
Number of citations: 10 pubs.acs.org
C Glidewell, JN Low, JMS Skakle… - … Section C: Crystal …, 2002 - scripts.iucr.org
The structure of the title compound, C12H8N2O4S2, contains no direction-specific intermolecular interactions, ie no C—H⋯O hydrogen bonds, no aromatic π–π-stacking interactions …
Number of citations: 4 scripts.iucr.org
C Glidewell, JN Low, JL Wardell - Acta Crystallographica Section B …, 2000 - scripts.iucr.org
In each of the asymmetrically substituted disulfides 2-nitro-4′-methyldiphenyl disulfide, C13H11NO2S2 (1), 2-nitro-4′-chlorodiphenyl disulfide, C12H8ClNO2S2 (2), 2,4-dinitro-4′-…
Number of citations: 33 scripts.iucr.org
M FURUKAWA, Y FUJINO, Y KOJIMA… - Chemical and …, 1972 - jstage.jst.go.jp
The reactions of diaryl disulfide with N-chlorosuccinimide, N-chloroacetamide and N-chlorosaccharine were attempted. When diaryl disulfide was allowed to react with N-…
Number of citations: 12 www.jstage.jst.go.jp
I Danielsson, JE Christian… - Journal of the American …, 1947 - Wiley Online Library
INCE both symmetrical diaryl disulfides (1-4) and compounds where one-half of the symmetrical molecule has been substituted by an indifferent structure (4) have proved to be of value …
Number of citations: 1 onlinelibrary.wiley.com
A Ahrika, M Anouti, JE Robert… - Canadian journal of …, 1998 - search.proquest.com
S-Aryl thiol esters RC (O) SAr and ArS2-ions are the end products resulting from the reactions between bis (2-nitrophenyl) disulfide Ar2S2 and thiocarboxylate ions RC (O) S-(R= Me, Ph…
Number of citations: 1 search.proquest.com
S Sobczak, W Drożdż, GI Lampronti, AM Belenguer… - researchgate.net
All HPLC solvents used with for the chemical analysis of polymorph A and B of the 2NO2PhSSPh4Cl heterodimer were of high purity HPLC grade. Water was acquired from Fisher as …
Number of citations: 0 www.researchgate.net
S Sobczak, W Drożdż, GI Lampronti… - … A European Journal, 2018 - Wiley Online Library
This work describes, for the first time, the application of combined pressure and temperature stimuli in disulfide metathesis reactions. In the system studied, above a pressure of 0.2 GPa, …
T Ejima, M Hirota, T Mizukami… - International …, 2011 - spandidos-publications.com
Human apoplipoprotein B mRNA-editing enzyme-catalytic polypeptide-like (APOBEC) 3G (A3G) is an antiviral protein that blocks HIV-1 replication. However, the antiviral activity of A3G …
Number of citations: 37 www.spandidos-publications.com

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